{[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%
Description
The compound {(1R,2R)-2-Amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate (CAS 1192483-27-4) is a chiral ruthenium(II) complex featuring:
- A p-cymene (η⁶-1-methyl-4-isopropylbenzene) arene ligand.
- A pyridine ancillary ligand.
- A chiral TsDPEN-derived ligand [(1R,2R)-2-amino-1,2-diphenylethyl-4-toluenesulfonamido] providing stereochemical control.
- A B(C₆F₅)₄⁻ (tetrakis(pentafluorophenyl)borate) counterion, known for its weak coordinating ability .
This complex is primarily employed in asymmetric hydrogenation reactions, leveraging its Ru(II) center and chiral ligand system to achieve high enantioselectivity in pharmaceutical and fine chemical synthesis .
Properties
IUPAC Name |
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3/t;20-,21-;;;/m.0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUVAXWQITVMIA-VYBYFWIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H39BF20N3O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {(1R,2R)-2-Amino-1,2-diphenylethyl}(4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, often referred to as Ru(II)-complex, is a ruthenium-based organometallic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and specific biological applications.
Synthesis and Characterization
The synthesis of the Ru(II)-complex typically involves the reaction of ruthenium salts with ligands such as p-cymene and pyridine derivatives. The resulting complex is characterized using various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The molecular formula is , and it exhibits a melting point range of 184-190 °C .
Anticancer Properties
Recent studies have indicated that ruthenium complexes exhibit significant anticancer properties. The Ru(II)-complex has been shown to induce apoptosis in cancer cell lines through various mechanisms including:
- Cell Cycle Arrest : The complex causes G1 phase arrest in cancer cells, leading to reduced cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cell death .
Case Study : A study demonstrated that treatment with the Ru(II)-complex resulted in a 50% reduction in viability of human breast cancer cells (MCF-7) at a concentration of 10 µM after 48 hours .
Antimicrobial Activity
The Ru(II)-complex has also shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the effectiveness of the Ru(II)-complex against common pathogenic bacteria .
The biological activity of the Ru(II)-complex can be attributed to its ability to interact with cellular components:
- Metal-Centered Redox Activity : Ruthenium's ability to undergo redox reactions allows it to participate in electron transfer processes that can damage cellular components.
- Ligand Interaction : The ligands attached to the ruthenium center can modulate its activity by affecting cellular uptake and interaction with biomolecules such as DNA and proteins .
Scientific Research Applications
Olefin Metathesis
One of the primary applications of ruthenium complexes, including the one , is in olefin metathesis . This reaction involves the exchange of alkylidene groups between alkenes and is crucial in organic synthesis for producing complex molecules. The specific ruthenium complex has shown enhanced activity due to its unique ligand environment, which stabilizes the active species and facilitates the metathesis process.
Case Study: N-Heterocyclic Carbene (NHC) Coordination
Research indicates that NHC-coordinated ruthenium complexes exhibit superior catalytic properties compared to traditional phosphine-based catalysts. For instance, studies have demonstrated that these complexes can efficiently catalyze the metathesis of various substrates, including those with electron-withdrawing groups, achieving high yields and selectivity .
Hydrogenation Reactions
The compound has also been investigated for its role in hydrogenation reactions , where it serves as a catalyst for the reduction of unsaturated compounds. The presence of pyridine and p-cymene ligands enhances the electronic properties of the ruthenium center, making it more reactive towards hydrogen.
Experimental Insights
Experimental studies have shown that this complex can facilitate hydrogenation under mild conditions, providing a pathway for synthesizing valuable chemical intermediates . The mechanism involves hydride transfer facilitated by the ruthenium center, which is influenced by the steric and electronic properties of the ligands attached to it.
Light Absorption and Emission
The photophysical properties of ruthenium complexes are critical for applications in photovoltaics and photocatalysis . The compound's structure allows for significant light absorption in the visible spectrum, making it suitable for use in dye-sensitized solar cells (DSSCs).
Characterization Techniques
Techniques such as UV-Vis spectroscopy and fluorescence measurements have been employed to characterize these properties. Studies have revealed that modifications to the ligand environment can lead to enhanced light-harvesting capabilities and improved energy conversion efficiencies .
DNA Intercalation Studies
There is growing interest in using ruthenium complexes for biomedical applications , particularly their ability to intercalate into DNA. This property can be exploited for developing novel anti-cancer drugs that target DNA directly.
Research Findings
Recent investigations into similar ruthenium complexes have shown promising results in selectively binding to DNA and inducing cytotoxic effects on cancer cells . The specific interactions between the complex and DNA are being studied to optimize binding affinities and therapeutic efficacy.
Summary of Key Findings
Comparison with Similar Compounds
Counterion Variations
The choice of counterion significantly impacts solubility, stability, and catalytic activity:
Key Insight : The B(C₆F₅)₄⁻ counterion enhances catalytic activity by minimizing interference with the Ru center, unlike BF₄⁻ or Cl⁻, which may coordinate more strongly, reducing reactivity .
Ligand Modifications
(a) Chirality of the Aminosulfonamide Ligand
- (R,R)- vs. (S,S)-TsDPEN : Enantiomeric complexes exhibit mirrored enantioselectivity. For example, (R,R)-configured catalysts produce the opposite enantiomer compared to (S,S) analogs in hydrogenation reactions .
(b) Arene Ligand Variations
| Arene Ligand | Example Compound | Steric Effects | Electronic Effects | Application | Reference |
|---|---|---|---|---|---|
| p-Cymene | Target Compound | Moderate | Electron-donating | Asymmetric hydrogenation | |
| Mesitylene | RuCl(R,R)-Tsdpen | High | Strongly donating | Enhanced thermal stability |
Key Insight : Mesitylene’s bulkiness improves thermal stability but may reduce catalytic efficiency due to steric hindrance .
Ancillary Ligand Comparisons
- Pyridine vs. Bipyridine: Pyridine in the target compound provides a monodentate ligand system, whereas bipyridine (e.g., in [(η⁶-p-cymene)Ru(4,4′,5,5′-H₄tcbpy)Cl]Cl) creates bidentate coordination, shifting applications toward photochemical or anticancer uses .
Catalytic Performance in Asymmetric Hydrogenation
Key Insight: The target compound’s B(C₆F₅)₄⁻ counterion and (R,R)-TsDPEN ligand synergize to achieve superior ee and turnover frequencies compared to analogs .
Q & A
Basic: What are the critical handling protocols for this air-sensitive ruthenium complex?
Answer:
This compound is highly air-sensitive due to its cationic ruthenium center and weakly coordinating B(C6F5)4⁻ counterion . Recommended protocols:
- Storage : Under inert gas (Ar/N2) at –20°C in flame-sealed ampules or Schlenk flasks.
- Handling : Use gloveboxes or Schlenk lines for synthesis and purification.
- Solvent selection : Employ rigorously dried solvents (e.g., THF, toluene) to prevent hydrolysis of the sulfonamide ligand .
Validation : Monitor purity via elemental analysis (C, H, N) and compare with theoretical values (C60H40BF20N3O2RuS, FW: 1358.90) .
Basic: Which spectroscopic methods reliably characterize this complex?
Answer:
- 1H/13C NMR : Identify ligand environments (e.g., p-cymene aromatic protons at δ 5.2–5.8 ppm, pyridine protons at δ 8.2–8.6 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and NH bending (~1600 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry of the (1R,2R)-amino-diphenylethyl group and Ru-N/S coordination geometry .
Note : Air-free sample preparation is critical to avoid decomposition artifacts .
Advanced: How does the B(C6F5)4⁻ counterion influence catalytic activity in asymmetric hydrogenation?
Answer:
The B(C6F5)4⁻ anion enhances catalytic performance by:
- Stabilizing the cationic Ru center , increasing electrophilicity for substrate activation .
- Improving solubility in nonpolar solvents (e.g., toluene), crucial for enantioselective hydrogenation of ketones .
Experimental validation : Compare turnover numbers (TONs) with BF4⁻ or PF6⁻ analogues. Studies show B(C6F5)4⁻ derivatives achieve TONs >1,000 in acetophenone reduction .
Advanced: How to resolve contradictions in reported enantiomeric excess (ee) values for similar Ru catalysts?
Answer:
Discrepancies often arise from:
- Ligand stereochemical purity : Verify enantiopurity of the (1R,2R)-Tsdpen ligand via chiral HPLC (e.g., Chiralpak AD-H column) .
- Reaction conditions : Optimize H2 pressure (1–50 bar), temperature (–20°C to 40°C), and solvent polarity. For example, lower temperatures (<0°C) improve ee by slowing non-selective pathways .
Case study : A 10°C variation reduced ee from 95% to 82% in α,β-unsaturated ester hydrogenation .
Advanced: What mechanistic insights explain the role of the pyridine ligand in catalytic cycles?
Answer:
The pyridine ligand acts as a labile spectator , facilitating:
- Pre-catalyst activation : Dissociation under H2 atmosphere generates a coordinatively unsaturated Ru species for substrate binding .
- Regioselectivity control : Pyridine’s electronic effects modulate Ru’s electron density, favoring β-hydride elimination in alcohol dehydrogenation .
Methodology : Use in situ FTIR or 31P NMR to monitor ligand dissociation kinetics. Studies show pyridine loss occurs within 5–10 min under H2 .
Advanced: How to troubleshoot low catalytic activity in transfer hydrogenation?
Answer:
Low TONs may result from:
- Counterion decomposition : B(C6F5)4⁻ degrades above 80°C; verify thermal stability via TGA .
- Substrate inhibition : Bulky substrates (e.g., diaryl ketones) sterically hinder Ru coordination. Screen additives (e.g., NH4PF6) to weaken substrate binding .
Optimization workflow :
Assess catalyst integrity via ICP-MS for Ru leaching.
Vary H-donors (e.g., iPrOH vs. formic acid) to match substrate electronics .
Advanced: What strategies improve enantioselectivity in dynamic kinetic resolution (DKR)?
Answer:
- Ligand modification : Replace 4-toluenesulfonyl with electron-withdrawing groups (e.g., pentafluorophenylsulfonyl) to enhance substrate-Ru π-interactions .
- Solvent engineering : Use chiral ionic liquids (e.g., [BMIm][BINOL-phosphate]) to create a stereoselective microenvironment .
Case study : Substituting Ts with F5C6SO2 improved ee from 78% to 94% in DKR of secondary alcohols .
Advanced: How to design experiments probing the Ru center’s oxidation state during catalysis?
Answer:
- XANES/EXAFS : Track Ru oxidation state changes in operando conditions .
- Cyclic voltammetry : Measure redox potentials (E1/2) of Ru(II)/Ru(III) transitions. Typical E1/2 ranges: –0.2 to +0.5 V vs. Ag/AgCl .
Key finding : The (1R,2R)-Tsdpen ligand stabilizes Ru(II), preventing oxidation to inactive Ru(III) under aerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
